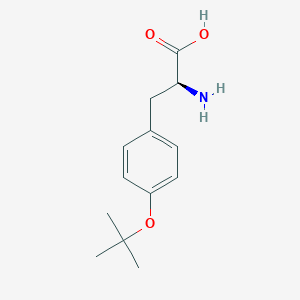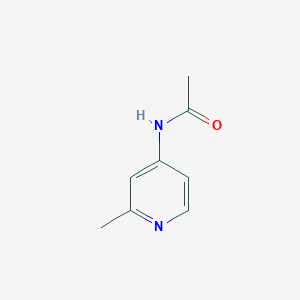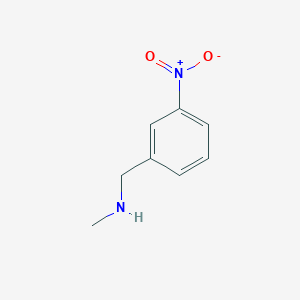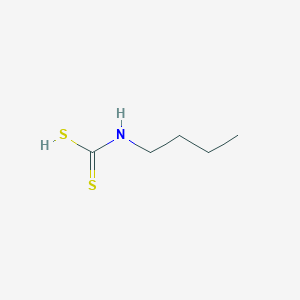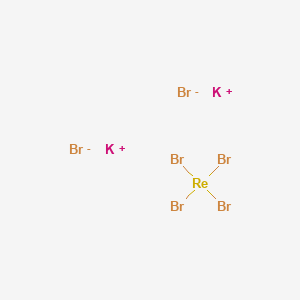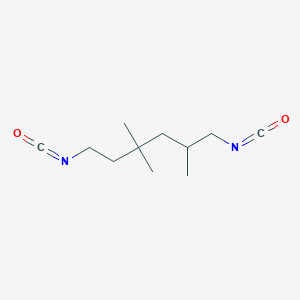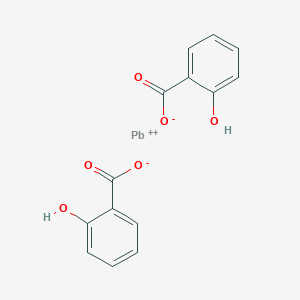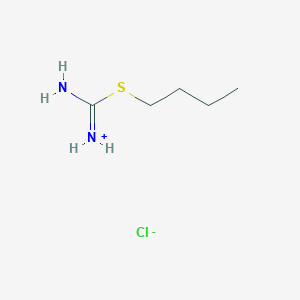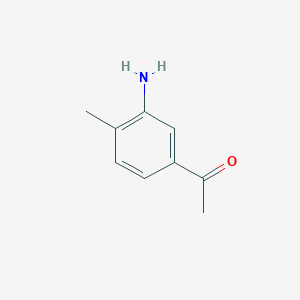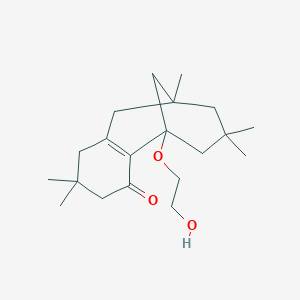
5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl-, also known as O-1918, is a synthetic compound that has been extensively studied for its potential therapeutic applications. O-1918 has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- is not fully understood, but it is believed to act on the endocannabinoid system, which plays a key role in regulating a wide range of physiological processes. 5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- has been found to bind to the CB1 receptor, which is involved in the regulation of pain, appetite, and mood.
Efectos Bioquímicos Y Fisiológicos
5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- has been found to have a number of biochemical and physiological effects, including the ability to reduce pain and inflammation, induce apoptosis in cancer cells, and modulate the immune system. 5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- has also been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- in lab experiments is its ability to selectively target the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. However, one of the limitations of using 5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- is its relatively low potency compared to other CB1 receptor agonists, which can make it difficult to achieve the desired effects in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl-, including the development of more potent analogs, the investigation of its potential therapeutic applications in different disease states, and the exploration of its mechanisms of action in greater detail. Additionally, 5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- may have potential applications in the field of synthetic biology, where it could be used to modulate the endocannabinoid system in a controlled manner.
Métodos De Síntesis
5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis of 5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- has been described in detail in a number of scientific publications, and involves the use of various reagents and catalysts.
Aplicaciones Científicas De Investigación
5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a variety of different areas. Some of the most promising areas of research include the treatment of pain, inflammation, and cancer.
Propiedades
Número CAS |
15919-97-8 |
|---|---|
Nombre del producto |
5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- |
Fórmula molecular |
C20H32O3 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
1-(2-hydroxyethoxy)-5,5,9,11,11-pentamethyltricyclo[7.3.1.02,7]tridec-2(7)-en-3-one |
InChI |
InChI=1S/C20H32O3/c1-17(2)8-14-9-19(5)11-18(3,4)12-20(13-19,23-7-6-21)16(14)15(22)10-17/h21H,6-13H2,1-5H3 |
Clave InChI |
NEZKUMWAUIUMJC-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C3(CC(CC(C2)(C3)C)(C)C)OCCO)C |
SMILES canónico |
CC1(CC2=C(C(=O)C1)C3(CC(CC(C2)(C3)C)(C)C)OCCO)C |
Sinónimos |
2,3,5,6,7,8,9,10-Octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl-5,9-methanobenzocycloocten-4(1H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



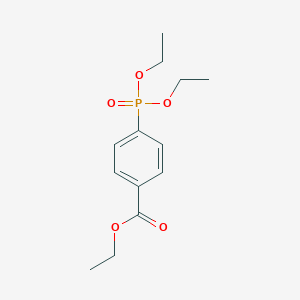
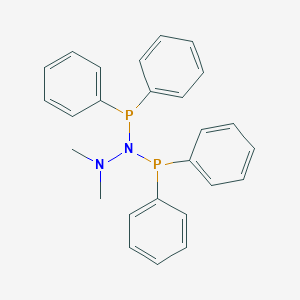
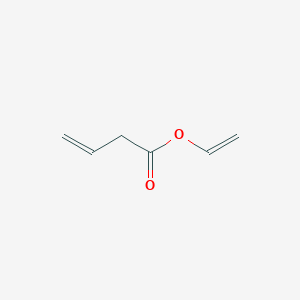
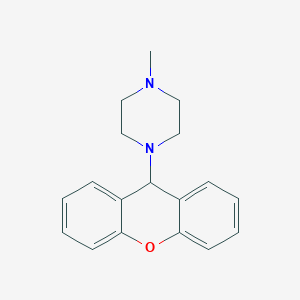
![[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea](/img/structure/B99353.png)
